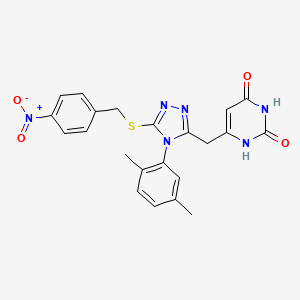
9-(4-benzoylphenyl)-3,6-dimethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone typically involves the reaction of 3,6-dimethylcarbazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme can be represented as follows:
3,6-Dimethylcarbazole+Benzoyl chloridePyridine, Reflux(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone
Industrial Production Methods
In an industrial setting, the production of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone has several applications in scientific research, including:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Sensors: Utilized in the development of chemical sensors for detecting specific analytes due to its unique electronic properties.
Mechanism of Action
The mechanism of action of (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the final drug product.
Comparison with Similar Compounds
Similar Compounds
- (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanol
- (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)amine
- (4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)chloride
Uniqueness
(4-(3,6-Dimethyl-9H-carbazol-9-yl)phenyl)(phenyl)methanone stands out due to its unique combination of carbazole and benzophenone moieties, which confer distinct electronic and structural properties. This makes it particularly suitable for applications in organic electronics and as an intermediate in complex chemical syntheses.
Properties
Molecular Formula |
C27H21NO |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
[4-(3,6-dimethylcarbazol-9-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C27H21NO/c1-18-8-14-25-23(16-18)24-17-19(2)9-15-26(24)28(25)22-12-10-21(11-13-22)27(29)20-6-4-3-5-7-20/h3-17H,1-2H3 |
InChI Key |
DTHWQUNYXAPAAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


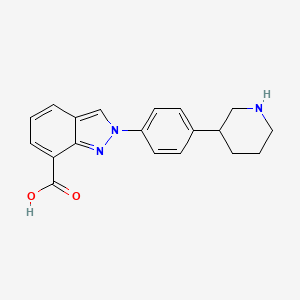
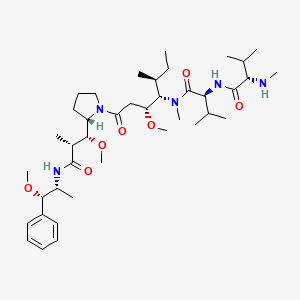
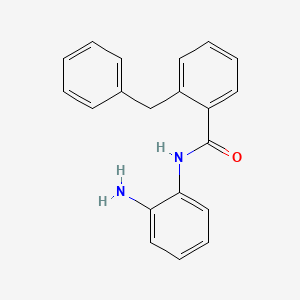
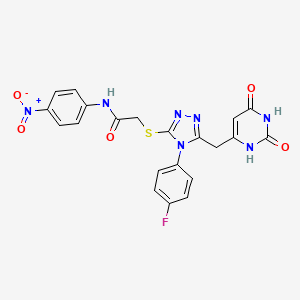
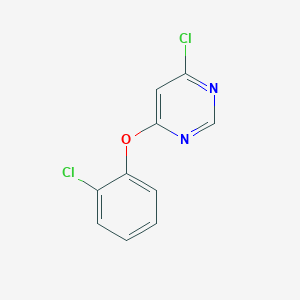
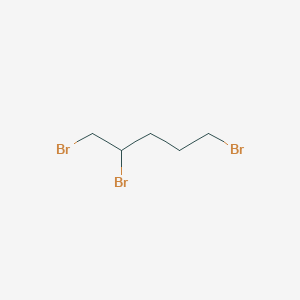
![[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
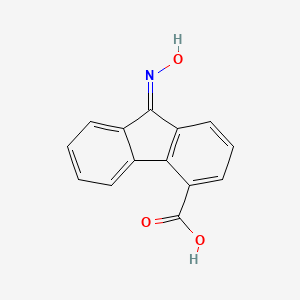
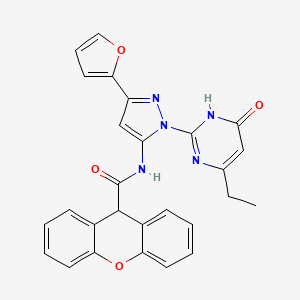
![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B14121446.png)
acetic acid](/img/structure/B14121453.png)
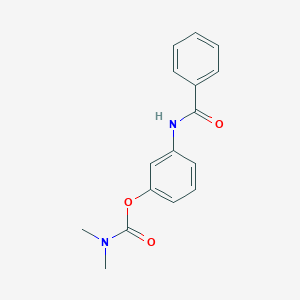
![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]prop-2-enoic acid](/img/structure/B14121496.png)
